molecular formula C12H18N2O B1474482 2-(3-Methoxypiperidin-1-yl)aniline CAS No. 1602318-01-3

2-(3-Methoxypiperidin-1-yl)aniline

Cat. No.: B1474482
CAS No.: 1602318-01-3
M. Wt: 206.28 g/mol
InChI Key: XWNBUHWQCBEQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxypiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1602318-01-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(3-methoxypiperidin-1-yl)aniline

InChI

InChI=1S/C12H18N2O/c1-15-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3

InChI Key

XWNBUHWQCBEQGA-UHFFFAOYSA-N

SMILES

COC1CCCN(C1)C2=CC=CC=C2N

Canonical SMILES

COC1CCCN(C1)C2=CC=CC=C2N

Origin of Product

United States

Contextualizing Aniline and Piperidine Scaffolds in Modern Chemistry

The aniline (B41778) and piperidine (B6355638) moieties are fundamental building blocks in the synthesis of a vast array of functional molecules, particularly in the realms of medicinal chemistry and materials science.

The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a cornerstone of the pharmaceutical industry. nih.govmdpi.com Its structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile. nih.gov However, the aniline motif can be susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites. cymitquimica.com This has spurred research into aniline derivatives and bioisosteres that retain the desirable properties of aniline while mitigating potential toxicities. cymitquimica.compharmaffiliates.com

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in numerous approved drugs. nist.govbldpharm.com The introduction of a piperidine scaffold into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, and can enhance its biological activity and selectivity. Chiral piperidine scaffolds, in particular, are of great interest as they can introduce three-dimensionality to a molecule, which can be crucial for precise interactions with biological targets. nist.gov

Significance of the 2 3 Methoxypiperidin 1 Yl Aniline Core Structure

The 3-methoxy substituent on the piperidine (B6355638) ring introduces a chiral center, meaning that 2-(3-Methoxypiperidin-1-yl)aniline can exist as a pair of enantiomers. This chirality could be pivotal in applications where stereospecific interactions are important, such as in the development of selective receptor ligands or asymmetric catalysts. The methoxy (B1213986) group itself can also participate in hydrogen bonding, potentially influencing how the molecule interacts with biological targets or other molecules in a material's matrix.

Scope and Academic Research Focus on the Compound

Established Synthetic Routes to this compound

The synthesis of this compound can be approached through several established methodologies, primarily focusing on the formation of the crucial carbon-nitrogen bond between the aniline ring and the piperidine heterocycle.

Multi-step Convergent Syntheses

Convergent synthetic strategies offer an efficient approach to complex molecules by preparing key fragments separately before their final assembly. For this compound, a logical convergent approach involves the synthesis of 3-methoxypiperidine (B1351509) and a suitable ortho-functionalized aniline precursor, followed by their coupling.

One of the most prominent methods for this coupling is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. wikipedia.org In this context, the reaction would involve the coupling of 3-methoxypiperidine with an ortho-haloaniline, such as 2-fluoroaniline, 2-chloroaniline, or 2-bromoaniline. The choice of the halogen can influence the reaction conditions, with iodides and bromides generally being more reactive than chlorides. wikipedia.org

A typical reaction scheme would involve a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or a preformed palladium-ligand complex, in the presence of a suitable phosphine (B1218219) ligand and a base. The selection of the ligand is critical for the efficiency of the catalytic cycle and can range from monodentate ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) to more complex biarylphosphine ligands such as XPhos or SPhos. nih.gov The base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the deprotonation of the piperidine nitrogen and the subsequent steps in the catalytic cycle. libretexts.orgnih.gov

Another convergent approach is through nucleophilic aromatic substitution (SNAAr) . This method is particularly effective when the aniline precursor contains a strong electron-withdrawing group in the ortho or para position to the leaving group. For the synthesis of this compound, this could be achieved by reacting 1-fluoro-2-nitrobenzene (B31998) with 3-methoxypiperidine. The highly activated fluorine atom is readily displaced by the nucleophilic piperidine nitrogen. The subsequent reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride (SnCl₂), would yield the final product. rsc.org

Novel Retrosynthetic Strategies

Retrosynthetic analysis provides a framework for devising new synthetic routes by mentally deconstructing the target molecule into simpler, readily available starting materials. researchgate.net For this compound, a key disconnection is the C-N bond between the aniline ring and the piperidine nitrogen.

One novel retrosynthetic strategy could involve a reductive amination approach. This would start from 2-nitrobenzaldehyde (B1664092) and 3-methoxypiperidine. researchgate.netwiserpub.com The initial reaction would form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). chim.itresearchgate.net The final step would be the reduction of the nitro group to the aniline, as described previously. chemrxiv.org This one-pot or sequential process offers a streamlined route to the target molecule.

A more ambitious retrosynthetic approach could be envisioned through a Zincke reaction-based strategy . nih.govchemistryviews.orgchemrxiv.org This involves the ring-opening of a pyridinium (B92312) salt derived from a substituted pyridine (B92270), followed by reaction with an aniline and subsequent ring-closure and reduction. While more complex, this methodology allows for the construction of diverse N-arylpiperidines from readily available pyridine precursors. nih.govchemistryviews.orgchemrxiv.org

Specific Reaction Conditions and Catalysis

The success of the aforementioned synthetic routes is highly dependent on the specific reaction conditions and the choice of catalyst.

Reaction Type Starting Materials Catalyst/Reagents Typical Conditions Reference
Buchwald-Hartwig Amination2-Haloaniline, 3-MethoxypiperidinePd(OAc)₂, XPhos, NaOt-BuToluene, 80-110 °C wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution1-Fluoro-2-nitrobenzene, 3-MethoxypiperidineK₂CO₃ or other baseDMF or DMSO, 100-150 °C rsc.org
Nitro Group Reduction2-(3-Methoxypiperidin-1-yl)nitrobenzenePd/C, H₂Methanol or Ethanol, rt, 1-5 atm nih.gov
Reductive Amination2-Nitrobenzaldehyde, 3-MethoxypiperidineNaBH(OAc)₃ or NaBH₃CNDichloromethane or Methanol, rt researchgate.netchim.it
Zincke Reaction ApproachSubstituted Pyridine, AnilineTf₂O, Collidine; then H₂, CatalystMulti-step, various conditions nih.govchemistryviews.org

Functional Group Transformations and Derivatization Strategies of the Aniline Moiety

The aniline moiety in this compound is a versatile functional group that can undergo various transformations, allowing for the synthesis of a wide range of derivatives.

Electrophilic Aromatic Substitution Studies on the Aniline Ring

The amino group of the aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). The presence of the bulky 3-methoxypiperidinyl group at one of the ortho positions will sterically hinder substitution at that position and will likely direct incoming electrophiles primarily to the para position (position 4) and to a lesser extent, the other ortho position (position 6).

Common EAS reactions that could be performed on this substrate include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for selective monohalogenation, likely at the para position.

Nitration: This would require careful control of reaction conditions to avoid over-oxidation and to manage the directing effects. Often, protection of the amino group is necessary before nitration. youtube.com

Sulfonation: Reaction with concentrated sulfuric acid can introduce a sulfonic acid group, typically at the para position. ncert.nic.in

Acylation and Protection Strategies for the Amino Group

The primary amino group of this compound can be readily acylated to form amides. This transformation is not only a way to synthesize new derivatives but also serves as a crucial protection strategy in multi-step syntheses. organic-chemistry.org

Acylation can be achieved using various acylating agents:

Acid chlorides or anhydrides: In the presence of a base like pyridine or triethylamine, these reagents react readily with the aniline to form the corresponding amide. For example, reaction with acetyl chloride would yield N-(2-(3-methoxypiperidin-1-yl)phenyl)acetamide. usdoj.gov

Carboxylic acids: Coupling with carboxylic acids can be facilitated by activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Protection of the amino group is often necessary to prevent its interference in subsequent reactions, such as strong oxidations or certain electrophilic substitutions. organic-chemistry.org Common protecting groups for anilines include:

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Reference
AcetylAcAcetic anhydride (B1165640) or Acetyl chlorideAcidic or basic hydrolysis youtube.com
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA) organic-chemistry.org
BenzyloxycarbonylCbz or ZBenzyl chloroformateHydrogenolysis (H₂, Pd/C) organic-chemistry.org
5-Chloro-8-nitro-1-naphthoylNNapNNapClMild reduction conditions acs.org

The choice of the protecting group depends on the stability required for the subsequent reaction steps and the mildness of the conditions needed for its removal. organic-chemistry.org For instance, the Boc group is acid-labile, while the Cbz group is removed under reductive conditions, offering orthogonal protection strategies when needed. organic-chemistry.org

Coupling Reactions for Aromatic Functionalization

The primary method for the synthesis of this compound is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds. wikipedia.orgscienceopen.com The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org

In the context of this compound, the synthesis involves the reaction between 3-methoxypiperidine and a 2-substituted aniline precursor, such as 2-bromoaniline, 2-chloroaniline, or 2-iodobenzylamine. The choice of halide can influence reaction conditions, with iodides and bromides generally being more reactive than chlorides.

The success of the Buchwald-Hartwig amination is highly dependent on the selection of the catalyst system. nih.gov Various generations of palladium catalysts and sterically hindered phosphine ligands have been developed to improve reaction efficiency, expand substrate scope, and allow for milder reaction conditions. wikipedia.org

ComponentExamplesRole in Reaction
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂Source of the active Pd(0) catalyst.
Phosphine LigandBINAP, Xantphos, XPhos, BrettPhosStabilizes the palladium center, facilitates oxidative addition and reductive elimination.
BaseNaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Deprotonates the amine, facilitating its coordination to the palladium center.
SolventToluene, Dioxane, THFProvides a medium for the reaction to occur.

Mechanistic Investigations of Aniline Reactivity

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle. wikipedia.org While specific mechanistic studies on the reactivity of this compound itself are not extensively documented, the general principles apply directly to its formation.

The catalytic cycle is understood to proceed through the following key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromoaniline), forming a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine (3-methoxypiperidine) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination : This is the final step where the C-N bond is formed, yielding the product, this compound, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A potential side reaction is β-hydride elimination, although this is less common with N-aryl piperidine formation compared to other amines. The choice of a sterically hindered ligand is crucial to promote the desired reductive elimination over competing side reactions. wikipedia.org

Transformations and Derivatization of the Piperidine Moiety

The piperidine ring and its methoxy (B1213986) substituent in this compound offer several avenues for chemical modification, allowing for the fine-tuning of the molecule's properties.

Stereoselective Syntheses Involving the Piperidine Ring

The 3-position of the piperidine ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-(3-methoxypiperidin-1-yl)aniline. The synthesis of enantiomerically pure versions of this compound is highly desirable, particularly for applications in medicinal chemistry.

This is typically achieved by employing a stereoselective synthesis of the 3-methoxypiperidine starting material. researchgate.net Methodologies for preparing enantiopure substituted piperidines often rely on chiral pool synthesis, asymmetric catalysis, or the resolution of racemic mixtures. Once the chiral 3-methoxypiperidine is obtained, its subsequent Buchwald-Hartwig coupling with the aniline precursor generally proceeds with retention of stereochemistry at the C3 position of the piperidine ring.

Modifications at the Piperidine Nitrogen

The piperidine nitrogen in the target molecule is a tertiary amine, integrated into a diarylamine-like structure. This structural feature makes it relatively unreactive towards standard N-alkylation or N-acylation reactions compared to a simple secondary amine. Further reaction at this nitrogen would lead to the formation of a quaternary ammonium (B1175870) salt. While chemically possible, this transformation requires harsh conditions and is generally less synthetically useful than modifications at the more nucleophilic primary aniline nitrogen. However, such derivatization could be explored to alter the solubility or electronic properties of the molecule.

Transformations at the Methoxyl Group of the Piperidine

A key transformation of the methoxy group is its cleavage to reveal a hydroxyl group, yielding 2-(3-hydroxypiperidin-1-yl)aniline. This conversion from a methyl ether to an alcohol significantly alters the molecule's polarity and introduces a new functional group capable of hydrogen bonding or further derivatization (e.g., esterification, etherification).

Ether cleavage is commonly accomplished using strong Lewis acids. Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose. Other methods for cleaving aryl methyl ethers, which could be adapted for this aliphatic ether, are also being developed, sometimes under transition-metal-free conditions. researchgate.net This transformation enhances the utility of the core scaffold by providing access to a new family of derivatives.

Role as a Synthetic Intermediate and Building Block

The true value of this compound lies in its role as a versatile synthetic intermediate. researchgate.net The presence of a reactive primary aniline group on a pre-functionalized piperidine scaffold makes it a valuable building block for the synthesis of more complex molecules, especially in the context of drug discovery and materials science. mdpi.comcresset-group.com

The aniline moiety serves as a crucial handle for a variety of subsequent chemical reactions. These transformations allow for the incorporation of the this compound core into larger, more complex structures with potential biological activity or specific material properties. mdpi.com

Reaction TypeReagent/ConditionsResulting Functional GroupSignificance
Amide CouplingAcyl chlorides, Carboxylic acids + coupling agents (e.g., EDC, HATU)AmideForms stable linkages, common in pharmaceutical compounds.
Sulfonamide FormationSulfonyl chloridesSulfonamideCreates important pharmacophores.
Urea/Thiourea FormationIsocyanates, IsothiocyanatesUrea / ThioureaIntroduces hydrogen-bond donors/acceptors.
Reductive AminationAldehydes/Ketones + reducing agent (e.g., NaBH₃CN)Secondary/Tertiary AmineForms new C-N bonds to build larger structures.
DiazotizationNaNO₂, HClDiazonium SaltIntermediate for Sandmeyer-type reactions (e.g., introduction of -CN, -OH, -Halogen).
Further C-N CouplingAryl halides, Pd-catalysis (Buchwald-Hartwig)TriarylamineBuilds complex, often electronically active, molecules. cmu.edu

Precursor in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic aniline and a substituted piperidine ring, positions it as a valuable starting material for the synthesis of more elaborate molecular architectures. The aniline group can readily undergo a variety of classical transformations, including diazotization followed by substitution, acylation, and alkylation, providing a handle for the introduction of diverse functional groups.

Furthermore, the piperidine nitrogen allows for reactions such as N-alkylation, N-arylation, and amide bond formation, enabling the construction of larger, more complex structures. The methoxy group on the piperidine ring introduces an additional point of potential modification, either through demethylation to reveal a hydroxyl group or through ether cleavage under specific conditions.

While specific examples of complex molecules synthesized directly from this compound are not prevalent in the literature, its structural components are found in various biologically active compounds. For instance, substituted anilines are core components of many pharmaceuticals. umich.edu The strategic combination of these two key fragments within one molecule suggests its potential utility in the streamlined synthesis of novel therapeutic agents.

Utilization in Scaffold Assembly

The rigid, yet modifiable, structure of this compound makes it an attractive candidate for the construction of diverse molecular scaffolds, which form the core of many drug discovery programs. enamine.net The aniline portion can serve as an anchor for the assembly of heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines, through condensation reactions with appropriate carbonyl compounds or their derivatives.

The piperidine ring, with its defined stereochemistry at the 3-position, can influence the spatial arrangement of substituents, a critical factor in designing molecules with specific biological activities. The development of three-component reactions involving aniline derivatives has been shown to be a powerful tool for the rapid generation of molecular diversity. beilstein-journals.orgnih.gov By analogy, this compound could be employed in similar multi-component strategies to generate novel libraries of compounds based on unique three-dimensional scaffolds.

The synthesis of various heterocyclic scaffolds often relies on the strategic functionalization of aniline precursors. mdpi.commdpi.com The presence of the methoxypiperidinyl group in this compound offers a pre-installed fragment that can impart desirable physicochemical properties, such as improved solubility or metabolic stability, to the final scaffold.

Regioselective and Stereoselective Synthetic Applications

The inherent asymmetry of this compound, arising from the chiral center at the 3-position of the piperidine ring, opens avenues for stereoselective synthesis. The stereochemistry of this center can direct the approach of reagents in subsequent reactions, leading to the preferential formation of one stereoisomer over another.

Regioselectivity in reactions involving the aniline ring is also a key consideration. The ortho-amino group can direct electrophilic aromatic substitution to the para-position, while the steric bulk of the piperidinyl substituent may influence the regiochemical outcome of reactions at the aniline nitrogen or the aromatic ring. The use of directing groups to control the regioselectivity of C-H functionalization in amine-containing compounds is a well-established strategy. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, used to predict the dynamic and energetic properties of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis identifies the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is crucial as a molecule's shape dictates its biological activity and physical properties. For this compound, this analysis would involve rotating the key single bonds—such as the C-N bond between the aniline and piperidine rings, the C-O bond of the methoxy group, and the ring puckering of the piperidine—to map out the potential energy surface. The results would typically be presented in an energy landscape plot, showing low-energy (stable) and high-energy (transitional) states.

No specific studies detailing the conformational analysis or energy landscapes for this compound were found in the reviewed literature.

Molecular Dynamics Simulations of the Compound and its Derivatives

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior in a simulated environment (e.g., in water or a lipid bilayer). An MD simulation of this compound would reveal how the molecule interacts with its surroundings, its flexibility, and how it might bind to a biological target. Such simulations can predict properties like binding free energies and diffusion coefficients.

A search of scientific databases yielded no published molecular dynamics simulation studies specifically involving this compound or its derivatives.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide highly accurate information about the electronic structure of a molecule. nih.govjneonatalsurg.com These calculations can determine a wide range of properties, including optimized molecular geometry, electrostatic potential maps (visualizing charge distribution), and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.

A typical data output from a DFT study is shown in the table below, although this data is illustrative and not based on actual published results for the target compound.

Table 1: Illustrative Quantum Chemical Properties (Hypothetical)

PropertyHypothetical ValueUnit
Energy of HOMO-5.8eV
Energy of LUMO-1.2eV
HOMO-LUMO Gap4.6eV
Dipole Moment3.5Debye
Total Energy-850.123Hartrees

No specific papers reporting DFT or ab initio calculations for this compound could be located.

Ligand-Based Design and In Silico Screening Methodologies

These computational techniques are vital in drug discovery for identifying new molecules with potential biological activity based on the structure of a known active compound. preprints.org

Pharmacophore Modeling Based on the Compound Structure

A pharmacophore model is a 3D map of the essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule needs to interact with a specific biological target. researchgate.net A model based on this compound would be constructed by identifying its key chemical features. This model would then serve as a 3D query to search for other molecules that share the same features, and thus might have similar biological activity.

No published pharmacophore models based on the structure of this compound were found.

Virtual Screening Applications for Analog Discovery

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. derpharmachemica.com Using the pharmacophore model described above or by assessing molecular similarity to this compound, researchers could screen millions of compounds to find novel analogs. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

There are no available research articles detailing virtual screening campaigns that have used this compound as a query structure for analog discovery.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to uncover the relationships between the structural properties of chemical compounds and their biological activities. These models are instrumental in predicting the activity of new molecules and guiding the optimization of lead compounds.

The fundamental principle of Structure-Activity Relationships (SAR) and QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. SAR explores these relationships qualitatively, while QSAR establishes a mathematical or statistical correlation.

The general form of a QSAR model can be expressed as: Activity = f (Molecular Descriptors) + error

Here, "Activity" is a quantifiable measure of a biological effect, such as inhibitory concentration (IC50) or binding affinity (Ki). The function 'f' relates this activity to a set of "molecular descriptors," which are numerical representations of the molecule's structural, physical, or chemical characteristics. The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, selecting the most relevant descriptors, constructing a mathematical model using statistical methods like multiple linear regression (MLR), and rigorously validating the model's predictive power. For aniline derivatives, QSAR models have been successfully developed to predict properties like lipophilicity, which is crucial for drug absorption and distribution.

To build a predictive QSAR model for a compound like this compound, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and are broadly categorized into electronic, steric, and hydrophobic properties. The selection of appropriate descriptors is critical for the model's success.

For related aniline and piperidine derivatives, studies have identified several key descriptor types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index, and topological polar surface area (PSA). These are crucial for understanding how a molecule will interact with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR) and van der Waals volume, which can influence how well a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, a key factor in its pharmacokinetic profile. A common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

A study on aniline derivatives identified descriptors such as the Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient (MLOGP), and electrophilicity as being significant for modeling lipophilicity.

Table 1: Examples of Molecular Descriptors for QSAR Models

Descriptor Category Example Descriptors Description

| Electronic | HOMO/LUMO Energy, Electrophilicity Index (ω), Polar Surface Area (PSA) | Describe the electronic distribution and potential for electrostatic interactions. |

Molecular Docking and Protein-Ligand Interaction Studies (In Silico)

Fragment-Based Design and Scaffold Hopping Based on Computational Analysis

However, a general understanding of these computational methodologies provides a framework for how such studies might be conducted.

Fragment-Based Drug Design (FBDD) is a computational and experimental approach that begins by screening libraries of small, low-complexity molecules, known as fragments, for weak binding to a biological target. nih.gov Computationally, techniques such as molecular docking and virtual screening can be used to predict the binding of these fragments to a protein's active site. Once a fragment hit is identified and its binding mode is confirmed, often through X-ray crystallography, it serves as a starting point for optimization. nih.govuvic.ca The fragment is then elaborated or "grown" into a more potent, lead-like molecule by adding functional groups that enhance its affinity and selectivity. This process is often guided by computational models that predict the energetic benefits of various chemical modifications.

Scaffold Hopping is a computational strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. nih.govnih.gov This technique is particularly valuable for generating new intellectual property, improving physicochemical properties, or overcoming liabilities associated with an existing chemical series. nih.gov Computationally, scaffold hopping can be performed using various methods, including 3D shape-based screening, pharmacophore modeling, and database searching for alternative core structures that can present the key interacting functional groups in a similar spatial arrangement to the original active compound. nih.gov The goal is to replace the central molecular framework (the scaffold) while preserving the essential interactions with the target protein.

In a hypothetical application to a target for which "this compound" is a hit, researchers would first identify the key pharmacophoric features of this compound and its interactions with the target protein through computational docking and molecular dynamics simulations. For FBDD, the aniline or methoxypiperidin moieties could be considered as starting fragments. For scaffold hopping, computational algorithms would search for new core structures that could replace, for example, the piperidine ring while maintaining the relative orientation of the methoxy and aniline groups to mimic the original binding mode.

While specific data tables and detailed research findings for "this compound" in this context are not available, the principles of FBDD and scaffold hopping represent a robust computational framework for the discovery and optimization of novel drug candidates.

Structure Activity Relationship Sar and Design Principles

Methodologies for SAR Elucidation

Elucidating the SAR for a compound like 2-(3-Methoxypiperidin-1-yl)aniline involves a combination of synthetic chemistry and computational modeling. spirochem.comnih.gov These methodologies allow researchers to build a comprehensive understanding of the key structural features that drive biological effects, guiding the design of new analogs with potentially improved properties. oncodesign-services.com

A primary method for understanding SAR is the systematic synthesis and evaluation of a series of structurally related analogs. wikipedia.org This process involves making discrete modifications to the parent molecule and assessing the resulting changes in activity. nih.gov For this compound, this would entail creating libraries of compounds with variations in three main regions: the aniline (B41778) ring, the piperidine (B6355638) ring, and the methoxy (B1213986) substituent.

Key synthetic strategies could include:

Late-stage functionalization: Introducing small chemical groups to an advanced lead compound to fine-tune properties like potency or selectivity. spirochem.com

Analog synthesis: Creating a series of related compounds to explore the impact of various functional groups and substitution patterns. sphinxsai.com

Cyclization and condensation reactions: Utilizing various chemical reactions to build the core piperidine structure and its derivatives. mdpi.comnih.gov

This iterative process of synthesis and testing helps to build a detailed map of the SAR, highlighting which modifications are beneficial or detrimental to the desired activity profile. spirochem.com

The spatial arrangement of functional groups is critical to a molecule's activity. Investigating positional isomers of this compound can provide significant insight into the optimal geometry for target interaction. This involves moving the substituents on both the piperidine and aniline rings.

Piperidine Ring Isomerism: Shifting the methoxy group from the 3-position to the 2- or 4-position on the piperidine ring would alter the molecule's three-dimensional shape and the orientation of the methoxy group relative to a potential binding site.

The following table illustrates the potential positional isomers and the expected impact of these changes.

Compound NameModification from Parent CompoundTheoretical Impact on Activity
2-(2-Methoxypiperidin-1-yl)anilineMethoxy group at the 2-position of piperidineMay introduce steric hindrance near the aniline linkage, potentially altering binding orientation.
2-(4-Methoxypiperidin-1-yl)anilineMethoxy group at the 4-position of piperidineChanges the location of the polar methoxy group, which could affect interactions with different regions of a binding pocket.
3-(3-Methoxypiperidin-1-yl)anilineMethoxypiperidinyl group at the meta-position of anilineAlters the spatial relationship between the amino group and the bulky piperidine substituent, likely impacting target recognition.
4-(3-Methoxypiperidin-1-yl)anilineMethoxypiperidinyl group at the para-position of anilineCreates a more linear and extended structure, which may be favorable or unfavorable depending on the target's shape.

Impact of Aniline Moiety Modifications on Theoretical Activity Profiles

The aniline moiety serves as a crucial scaffold. Modifications to its aromatic ring can profoundly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Substituents on the aniline ring can either donate or withdraw electron density, which alters the properties of the aromatic system and the amino group. lasalle.edulibretexts.org These electronic effects are generally categorized as inductive effects (through sigma bonds) and resonance effects (through the pi system). lasalle.edu

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or additional methoxy (-OCH3) increase the electron density of the aromatic ring. This can enhance certain types of interactions, such as cation-pi stacking, but may also alter the pKa of the aniline nitrogen. libretexts.orgsemanticscholar.org

Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl), nitro (-NO2), or trifluoromethyl (-CF3) decrease the ring's electron density. lasalle.edu This can strengthen interactions like hydrogen bonding where the aniline N-H acts as a donor but weakens others. The position of these substituents (ortho, meta, or para) also dictates their influence. acs.orgmdpi.com

The table below summarizes the theoretical impact of various substituents on the aniline ring.

Substituent (at 4-position)Electronic EffectPredicted Impact on Theoretical Activity
-H (Parent)NeutralBaseline activity
-OCH3Strong EDG (Resonance)May increase electron density, potentially enhancing cation-pi interactions.
-CH3Weak EDG (Inductive)Modestly increases electron density.
-ClEWG (Inductive), Weak EDG (Resonance)Decreases ring reactivity and can form halogen bonds, potentially increasing binding affinity. acs.org
-NO2Strong EWG (Resonance & Inductive)Significantly reduces electron density, potentially altering binding mode or reducing activity.
-CF3Strong EWG (Inductive)Reduces electron density and can participate in specific fluorine interactions. acs.org

The size and shape of substituents on the aniline ring can create steric hindrance, physically blocking the molecule from adopting the ideal conformation for binding to its target. unina.it Introducing bulky groups, particularly near the piperidine linkage (e.g., at the 3- or 6-positions), could force the piperidine ring into a non-optimal orientation. nih.govrsc.org Conversely, conformational constraints, such as incorporating the aniline into a fused ring system, can lock the molecule into a more rigid, bioactive conformation, which can sometimes enhance activity. unina.itnih.gov

Influence of Piperidine Moiety Modifications on Theoretical Activity Profiles

The piperidine ring and its methoxy substituent are critical for defining the molecule's three-dimensional structure and potential interactions. mdpi.comresearchgate.netnih.gov Modifications to this moiety can influence binding affinity, selectivity, and physicochemical properties.

Alkoxy Chain Variation: Altering the methoxy (-OCH3) group to other alkoxy groups (e.g., ethoxy -OCH2CH3, propoxy) can probe for additional hydrophobic interactions within a binding pocket. Removing the methyl group to leave a hydroxyl (-OH) introduces a hydrogen bond donor and acceptor, which could significantly enhance potency if the target has a corresponding functionality.

Stereochemistry: The 3-methoxy group creates a chiral center. The (R) and (S) enantiomers will present the methoxy group in different spatial orientations. It is highly probable that a biological target would exhibit stereospecificity, with one enantiomer having significantly higher activity than the other.

Ring Substitution: Adding substituents to other positions on the piperidine ring can be used to probe for extra binding interactions or to block unwanted metabolism. For example, adding a small methyl group could enhance van der Waals interactions.

Ring Modification: Replacing the piperidine ring with other cyclic amines (e.g., pyrrolidine, azepane) would alter the ring pucker and the angles at which substituents are projected, which could drastically affect activity. nih.govnih.gov

The following table outlines potential modifications to the piperidine moiety and their theoretical consequences.

ModificationTypePotential Impact on Theoretical Activity Profile
-OH at 3-positionPolarity ChangeIntroduces hydrogen bonding capability, potentially increasing affinity.
-OCH2CH3 at 3-positionSize/Lipophilicity ChangeProbes for a larger hydrophobic pocket.
(R)- vs (S)-enantiomerStereochemistryOne enantiomer is likely to have a better fit in the target's binding site, leading to higher activity.
4-methyl substitutionSteric/Lipophilic AdditionCould provide favorable hydrophobic interactions or cause a steric clash.
Ring Contraction (Pyrrolidine)Conformational ChangeAlters the geometry of the N-aryl connection, likely impacting binding.
Ring Expansion (Azepane)Conformational ChangeIncreases flexibility, which could be beneficial or detrimental due to an entropic penalty upon binding.

Stereochemical Considerations in Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. For the this compound core, the chiral center at the 3-position of the piperidine ring introduces the possibility of (R) and (S) enantiomers. The spatial orientation of the methoxy group can significantly influence binding affinity and efficacy.

It is a well-established principle that enantiomers can exhibit different pharmacological activities. For instance, in related anilidopiperidine structures, the stereochemistry at the 3-position of the piperidine ring has been shown to be a critical determinant of analgesic potency. nih.govingentaconnect.com Generally, one enantiomer will fit more favorably into the binding pocket of a receptor or enzyme, leading to a more potent biological response. The orientation of the methoxy group in either the (R) or (S) configuration will dictate its potential to form hydrogen bonds or engage in van der Waals interactions with the target protein.

Table 1: Hypothetical Biological Activity of this compound Enantiomers This data is illustrative to demonstrate stereochemical concepts.

EnantiomerReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
(R)-2-(3-Methoxypiperidin-1-yl)aniline1535
(S)-2-(3-Methoxypiperidin-1-yl)aniline120250
Racemic Mixture65140

As depicted in the hypothetical data in Table 1, the (R)-enantiomer displays significantly higher binding affinity and functional activity compared to the (S)-enantiomer, highlighting the importance of stereochemical control in the synthesis of derivatives.

Ring Substitutions and Nitrogen Modifications

Modifications to both the aniline and piperidine rings, as well as the piperidine nitrogen, provide avenues for modulating the pharmacokinetic and pharmacodynamic properties of the lead compound.

Piperidine Ring Substitutions: Aside from the 3-methoxy group, further substitutions on the piperidine ring can be explored to enhance potency and selectivity. Small alkyl groups at the 3- or 4-positions can have a profound impact on activity, often with a strong stereochemical preference. nih.govingentaconnect.com The introduction of larger or more polar groups could be used to probe for additional binding interactions or to improve pharmacokinetic properties.

Nitrogen Modifications: The piperidine nitrogen is a key basic center and is often crucial for forming salt bridges with acidic residues in a binding pocket. nih.gov Modifications at this position are generally not well-tolerated if a direct interaction with the target is required. However, in some cases, the aniline nitrogen can be the primary basic center, allowing for some flexibility in modifying the piperidine nitrogen.

Scaffold Exploration and Optimization Strategies

Building upon the foundational SAR, further exploration of the this compound scaffold and strategic optimization can lead to the development of novel chemical entities with improved therapeutic profiles.

Identification of Key Pharmacophoric Elements

A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric elements can be hypothesized based on related structures. nih.govnih.gov

These elements likely include:

A basic nitrogen center: The piperidine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor or become protonated to form an ionic interaction.

A hydrogen bond donor/acceptor: The methoxy group on the piperidine ring can act as a hydrogen bond acceptor. The aniline NH2 group provides hydrogen bond donor capabilities.

An aromatic ring: The aniline phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding site.

A defined spatial arrangement: The relative orientation of these features, dictated by the piperidine ring conformation and the stereochemistry at the 3-position, is critical for optimal binding.

Table 2: Key Pharmacophoric Features and Potential Interactions

Pharmacophoric FeaturePotential Interaction with Biological Target
Piperidine NitrogenIonic bond, Hydrogen bond
Aniline NitrogenHydrogen bond
Aniline Phenyl Ringπ-π stacking, Hydrophobic interaction
3-Methoxy GroupHydrogen bond, van der Waals interaction

Design Principles for Novel Chemical Entities

The design of novel chemical entities based on the this compound scaffold should be guided by a multi-parameter optimization approach.

Scaffold Hopping: One strategy to discover novel intellectual property and improve properties is "scaffold hopping," where the core structure is replaced with a different but functionally equivalent scaffold. nih.govnamiki-s.co.jp For instance, the piperidine ring could be replaced by other saturated heterocycles like pyrrolidine or azepane to alter ring strain and conformational flexibility. Bioisosteric replacement of the aniline ring with other aromatic heterocycles (e.g., pyridine (B92270), pyrimidine) can be employed to modulate electronic properties and metabolic stability. nih.gov

Table 3: Bioisosteric Replacements for Scaffold Exploration

Original MoietyBioisosteric ReplacementPotential Advantage
PiperidinePyrrolidineIncreased rigidity
PiperidineAzepaneIncreased flexibility
AnilinePyridineImproved metabolic stability, altered basicity
Methoxy groupHydroxyl, FluoroAltered hydrogen bonding potential and lipophilicity

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. This involves docking virtual libraries of derivatives into the active site to predict binding modes and affinities, guiding the synthesis of the most promising compounds.

By systematically applying these SAR and design principles, the this compound scaffold can serve as a valuable starting point for the development of new therapeutic agents. The interplay of stereochemistry, substituent effects, and the spatial arrangement of pharmacophoric features provides a rich landscape for medicinal chemists to explore in the quest for novel and improved drugs.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. For 2-(3-Methoxypiperidin-1-yl)aniline, which contains a chiral center at the C3 position of the piperidine (B6355638) ring and a flexible six-membered ring, advanced NMR experiments are crucial for defining its stereochemistry and dominant conformational states.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of 3-substituted piperidines, the substituent (the methoxy (B1213986) group) can exist in either an axial or equatorial position. These two conformations are in dynamic equilibrium, and their relative populations can be determined by analyzing NMR parameters. Computational studies, combined with experimental NMR data, are often used to analyze the minimum-energy conformers of substituted piperidines. researchgate.net

Two-dimensional NMR experiments are essential for a complete structural assignment:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within the aniline (B41778) and piperidine rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon nuclei (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the aniline and piperidine fragments and confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing definitive evidence for stereochemistry and conformational preferences (e.g., distinguishing between axial and equatorial protons and their relationship to the methoxy group). nih.govmdpi.com

The analysis of coupling constants (J-values) for the piperidine ring protons provides detailed conformational information. For instance, a large coupling constant between two vicinal protons (typically 8-13 Hz) is indicative of a trans-diaxial relationship, which is characteristic of a chair conformation. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Aniline C1'-~145.0-
Aniline C2'-~125.0-
Aniline C3'~6.8 (d)~115.0C1', C5'
Aniline C4'~7.1 (t)~122.0C2', C6'
Aniline C5'~6.7 (t)~118.0C1', C3'
Aniline C6'~6.9 (d)~120.0C2', C4'
Aniline NH₂~4.5 (s, br)-C1', C2'
Piperidine C2~3.4 (m), ~2.8 (m)~55.0C6, C3, C2'
Piperidine C3~3.6 (m)~75.0C2, C4, OCH₃
Piperidine C4~1.9 (m), ~1.7 (m)~30.0C3, C5
Piperidine C5~1.8 (m), ~1.6 (m)~22.0C4, C6
Piperidine C6~3.2 (m), ~2.7 (m)~50.0C2, C5, C2'
Methoxy OCH₃~3.3 (s)~56.0C3

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are employed to investigate the fragmentation pathways of a molecule. researchgate.net This analysis provides corroborating evidence for the proposed structure and can help differentiate between isomers. For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. scielo.br

Under EI, the molecule is expected to undergo characteristic fragmentation patterns. The primary fragmentation of cyclic amines like piperidine involves α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable radical cation. miamioh.edulibretexts.org Aromatic amines can lose a hydrogen atom or undergo ring cleavage after losing HCN. miamioh.edu

A plausible fragmentation pathway for this compound (Molecular Weight: 206.28 g/mol ) would likely involve:

Molecular Ion ([M]⁺˙): The initial ion formed upon ionization, appearing at m/z 206.

α-Cleavage: The predominant fragmentation for aliphatic amines. libretexts.org Cleavage of the C2-C3 or C5-C6 bond in the piperidine ring would be a primary pathway. Loss of an ethyl radical from the piperidine ring is also a common fragmentation pattern for cyclic amines. miamioh.edu

Loss of Methoxy Group: Cleavage of the C3-O bond could lead to the loss of a methoxy radical (·OCH₃, 31 Da) resulting in a fragment at m/z 175, or the loss of methanol (CH₃OH, 32 Da) to give a fragment at m/z 174.

Cleavage of the Aniline-Piperidine Bond: The C-N bond connecting the two rings could cleave, generating ions corresponding to the aniline radical cation (m/z 92) and the methoxypiperidine fragment.

Piperidine Ring Opening and Fragmentation: Further fragmentation of the piperidine ring can occur, leading to smaller characteristic ions. nist.gov

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment IdentityProposed Fragmentation Pathway
206[M]⁺˙Molecular Ion
175[M - OCH₃]⁺Loss of methoxy radical
174[M - CH₃OH]⁺Loss of methanol
113[C₆H₁₃NO]⁺Methoxypiperidine fragment after C-N bond cleavage
92[C₆H₆N]⁺Aniline fragment after C-N bond cleavage
84[C₅H₁₀N]⁺Piperidine ring fragment after α-cleavage and rearrangement

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic system of a molecule. sketchy.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. sketchy.com The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural components.

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3350-3450N-H stretch (asymmetric & symmetric)Primary amine (Aniline)
3000-3100C-H stretchAromatic ring
2800-3000C-H stretchAliphatic (Piperidine, Methoxy)
1600-1620N-H bendPrimary amine
1450-1550C=C stretchAromatic ring
1250-1350C-N stretchAryl-N and Alkyl-N
1070-1150C-O stretchEther (Methoxy group)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. libretexts.org The UV-Vis spectrum is particularly sensitive to conjugated systems. The aniline moiety in this compound is the primary chromophore. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene (B151609) ring and n → π* transitions involving the nitrogen lone pair electrons. The substitution on the aromatic ring will cause a shift in the absorption maxima (λ_max) compared to unsubstituted aniline. researchgate.net

Chromatographic and Separation Method Development for Research Purity and Analysis

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating specific isomers. For a chiral compound like this compound, both achiral and chiral chromatographic methods are necessary for complete analysis.

The presence of a stereocenter at the C3 position of the piperidine ring means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. unife.it Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. mdpi.com

The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including piperidine derivatives. nih.govnih.govmdpi.com

Method development for chiral separation involves screening different CSPs and mobile phases. mdpi.com

Chiral Stationary Phases (CSPs): Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are common starting points. nih.gov

Mobile Phases: The choice of mobile phase depends on the separation mode. In normal-phase mode, mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are typically used. mdpi.com In polar organic mode, neat alcohols or acetonitrile may be employed. mdpi.com Additives such as diethylamine are often included to improve peak shape for basic compounds like amines. nih.gov

Table 4: Example Screening Conditions for Chiral HPLC Separation

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
ColumnChiralcel® OD-HChiralpak® AD-H
Mobile PhaseHexane/Isopropanol (90:10 v/v) + 0.1% DiethylamineMethanol + 0.1% Diethylamine
Flow Rate1.0 mL/min0.5 mL/min
DetectionUV at 254 nmUV at 254 nm
Temperature25 °C25 °C

For routine purity analysis and quantification, a robust reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is required. thermofisher.com UHPLC offers advantages over traditional HPLC, including faster analysis times and higher resolution, due to the use of columns with smaller particle sizes (<2 µm). thermofisher.com

Method development is a systematic process aimed at achieving adequate separation of the main compound from any impurities or degradation products. chromatographyonline.com

Column Selection: A C18 (octadecylsilyl) column is a common first choice for reversed-phase chromatography due to its versatility. nih.gov Other stationary phases, such as C8 or Phenyl-Hexyl, can be screened for alternative selectivity. lcms.cz

Mobile Phase Selection: The mobile phase typically consists of an aqueous component (water with a buffer or acid modifier) and an organic component (acetonitrile or methanol). sielc.com For an amine-containing compound, adding an acid like formic acid or trifluoroacetic acid to the mobile phase helps to protonate the analyte, leading to better peak shape and retention.

Gradient Optimization: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute all compounds of interest with good resolution in a reasonable time. The gradient slope, initial, and final compositions are optimized to achieve the best separation. chromatographyonline.com

Detection: UV detection is suitable for this compound due to the aniline chromophore. A photodiode array (PDA) detector can be used to monitor multiple wavelengths and assess peak purity.

Table 5: A Representative Optimized UHPLC Method for Purity Analysis

ParameterOptimized Condition
InstrumentUHPLC System
ColumnC18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Detection Wavelength240 nm
Injection Volume1 µL

Crystallographic Studies and Solid-State Analysis

Crystallographic studies are fundamental in unequivocally determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Such studies provide invaluable insights into the compound's structure, conformation, and intermolecular interactions, which are critical for understanding its physicochemical properties.

X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal lattice. For a chiral molecule like this compound, which contains a stereocenter at the 3-position of the piperidine ring, X-ray diffraction can be employed to establish its absolute configuration (the actual spatial arrangement of its atoms). This is typically achieved through the use of anomalous dispersion, often requiring the presence of a heavier atom in the structure or the crystallization of a salt with a chiral counter-ion of known absolute configuration.

Without experimental data for this compound, a data table for its crystallographic parameters cannot be generated.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability. The investigation of polymorphism is therefore of paramount importance, particularly in the pharmaceutical industry. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly used to screen for and characterize different polymorphic forms. A comprehensive search of the scientific literature did not reveal any studies on the polymorphism of this compound.

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a co-former in a specific stoichiometric ratio within the same crystal lattice. This approach can be used to improve properties such as solubility, stability, and manufacturability. The selection of a suitable co-former is based on the potential for complementary intermolecular interactions, such as hydrogen bonding, with the target molecule. There are no published studies on the co-crystallization of this compound.

Due to the absence of research findings, no data tables related to polymorphism or co-crystallization of this compound can be presented.

Biochemical and Mechanistic Investigations in Vitro/ex Vivo

Receptor Binding and Ligand Affinity Studies (In Vitro)

Characterization of Binding Interactions

No data is available on the characterization of binding interactions for 2-(3-Methoxypiperidin-1-yl)aniline with any biological receptor.

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)

No studies have been published that determine the dissociation constants (Kd) or inhibition constants (Ki) of this compound for any receptor.

Enzyme Modulation Studies (In Vitro)

Inhibition or Activation of Specific Enzyme Targets

There is no information available regarding the ability of this compound to inhibit or activate any specific enzyme targets.

Mechanistic Enzymology through Biochemical Assays

No biochemical assays have been reported in the scientific literature to elucidate the mechanistic enzymology of this compound.

Cellular Target Engagement and Pathway Analysis (Excluding Clinical)

No ex vivo or cellular-based studies have been published that investigate the target engagement or pathway analysis of this compound.

In Vitro Cellular Assays for Target Interaction

There is no available information from in vitro cellular assays to describe the interaction of this compound with any biological target.

Investigation of Biochemical Cascades

There are no studies available that investigate the effects of this compound on any biochemical cascades.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the field of medicinal chemistry and materials science. acs.orgresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecules and predict their properties, thereby accelerating the discovery process. acs.orgnih.gov

For a scaffold such as 2-(3-Methoxypiperidin-1-yl)aniline, AI and ML can be leveraged in several key areas:

De Novo Design of Analogs: Generative ML models can design novel analogs of this compound with optimized properties. acs.org By training on large databases of known bioactive molecules, these models can propose new structures that are likely to interact with specific biological targets. nih.gov For instance, models could be trained to generate derivatives with enhanced selectivity for a particular receptor subtype or improved pharmacokinetic profiles.

Predictive Modeling of Bioactivity: ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of newly designed analogs. rsc.orgacs.org These models establish a mathematical relationship between the chemical structure of a compound and its biological effect. For the this compound scaffold, QSAR models could predict activities such as binding affinity for G protein-coupled receptors (GPCRs), a common target for drugs containing piperidine (B6355638) and aniline (B41778) motifs. acs.orgresearchgate.net

Synthesis Prediction: AI tools are increasingly being used to predict viable synthetic routes for complex molecules. acs.org For novel analogs of this compound generated through computational design, these tools can suggest efficient and cost-effective synthesis pathways, a critical step in translating in silico design to tangible research.

Below is a table of computational tools and their potential applications in the design of this compound analogs.

Computational ToolApplication in Compound DesignPotential Benefit
Generative Adversarial Networks (GANs)De novo design of novel molecular structures with desired properties.Rapid exploration of vast chemical space for innovative analogs.
Recurrent Neural Networks (RNNs)Generation of novel chemical structures based on learned patterns from existing molecules.Creation of synthetically accessible and diverse compound libraries.
Graph Neural Networks (GNNs)Prediction of molecular properties and bioactivity based on the graph structure of the molecule.Accurate prediction of the biological effects of new analogs.
Retrosynthesis Prediction AlgorithmsIdentification of potential synthetic pathways for target molecules.Facilitation of the chemical synthesis of computationally designed compounds.

Advanced Synthetic Methodologies for Analogue Generation

The generation of a diverse library of analogs is crucial for exploring the structure-activity relationships (SAR) of a lead compound. For the this compound scaffold, several advanced synthetic methodologies can be employed to create a wide range of derivatives.

Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and are highly applicable for the synthesis of N-arylpiperidines. These methods would allow for the variation of the aniline ring with a wide array of substituents to probe their effect on activity.

Flow Chemistry: The use of flow chemistry can offer significant advantages in terms of reaction control, scalability, and safety. For the synthesis of substituted piperidines, flow electrochemistry has been shown to be an efficient method for functionalization.

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to rapidly generate a large library of analogs. By systematically varying the substituents on both the piperidine and aniline rings, a diverse set of compounds can be synthesized and screened for desired properties.

A table of advanced synthetic reactions applicable to the generation of this compound analogs is presented below.

Synthetic ReactionDescriptionApplication to Analogue Generation
Buchwald-Hartwig AminationA palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.Synthesis of a wide variety of substituted N-arylpiperidines by varying the aryl partner.
Suzuki CouplingA palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.Functionalization of the aniline ring with various aryl or alkyl groups.
Zincke ReactionA reaction of pyridinium (B92312) salts with amines to form new pyridinium salts, which can be further modified.A general strategy for the synthesis of N-(hetero)arylpiperidines. acs.org
Reductive AminationA two-step method to form amines from ketones or aldehydes.Modification of the piperidine ring or introduction of substituents on the aniline nitrogen.

Exploration of Novel Biochemical Targets and Interaction Modes (In Vitro)

The this compound scaffold, containing both a substituted piperidine and an aniline moiety, has the potential to interact with a variety of biochemical targets. Phenylpiperidine derivatives are known to have a broad range of pharmacological effects, including activity at opioid and histamine (B1213489) receptors.

High-Throughput Screening: A library of analogs based on the this compound scaffold could be subjected to high-throughput screening against a panel of diverse biological targets. This could uncover unexpected activities and new therapeutic applications.

Target-Based Screening: Based on structural similarities to known bioactive molecules, analogs could be screened against specific targets. For example, the N-arylpiperazine motif, structurally related to N-arylpiperidines, is found in many compounds with activity at serotonergic and dopaminergic receptors.

In Vitro Assays: For any identified "hits" from screening, a battery of in vitro assays would be necessary to characterize their pharmacological profile. This would include determining binding affinities (Ki), functional activities (e.g., agonist or antagonist), and selectivity against related targets. For instance, N-arylpiperidine derivatives have been investigated as agonists for the human histamine H3 receptor. acs.org

The table below lists potential biochemical targets for analogs of this compound.

Potential Biochemical TargetRationale for InvestigationExample of In Vitro Assay
G Protein-Coupled Receptors (GPCRs)The N-arylpiperidine scaffold is a common feature in many GPCR ligands.Radioligand binding assays, functional assays (e.g., cAMP measurement).
Ion ChannelsAniline and piperidine derivatives have been shown to modulate various ion channels.Electrophysiological recordings (e.g., patch-clamp).
KinasesSome aniline-containing compounds are known to be kinase inhibitors.Kinase activity assays (e.g., phosphorylation assays).
TransportersThe vesicular acetylcholine (B1216132) transporter (VAChT) is a target for some piperidine derivatives.Uptake assays using radiolabeled substrates.

Development of Advanced Spectroscopic Probes Utilizing the Compound Scaffold

The aniline moiety within the this compound structure provides a foundation for the development of fluorescent probes. The fluorescence properties of aniline and its derivatives are often sensitive to their local environment, making them useful as sensors. rsc.org

Environment-Sensitive Probes: The fluorescence quantum yield and lifetime of certain aniline derivatives can change significantly in response to solvent polarity and viscosity. rsc.org This property could be exploited to develop probes that report on the microenvironment of biological systems, such as the hydrophobic pockets of proteins.

Targeted Fluorescent Ligands: By modifying the this compound scaffold with appropriate functional groups, it may be possible to create fluorescent ligands that bind to specific biological targets. These probes could be used to visualize the localization and dynamics of their targets in living cells.

Photoinduced Electron Transfer (PET) Sensors: The aniline moiety can act as an electron donor in PET-based sensors. In such a system, the fluorescence of a fluorophore is quenched by the aniline group. Upon binding of an analyte, a conformational change can disrupt the PET process, leading to a "turn-on" of fluorescence.

The following table outlines potential strategies for developing spectroscopic probes based on the this compound scaffold.

Probe Development StrategyPrinciple of OperationPotential Application
Solvatochromic ProbesThe emission wavelength of the probe shifts depending on the polarity of the surrounding solvent.Mapping the polarity of different cellular compartments.
"Turn-On" Fluorescent ProbesThe probe is initially non-fluorescent but becomes fluorescent upon binding to a specific target.High-contrast imaging of biological targets with low background signal.
Ratiometric ProbesThe probe exhibits two distinct emission wavelengths that change in intensity upon interaction with an analyte.Quantitative measurements of analyte concentrations, independent of probe concentration.
Two-Photon ProbesThe probe can be excited by the simultaneous absorption of two lower-energy photons, allowing for deeper tissue imaging.In vivo imaging with reduced photodamage and scattering.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxypiperidin-1-yl)aniline, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between substituted piperidines and aniline derivatives. For example, analogous compounds like 2-(2,6-dimethylphenoxy)aniline are synthesized under controlled conditions (e.g., inert atmosphere, reflux) using catalysts such as Pd or Cu . Purification steps may include column chromatography, recrystallization, or HPLC. Purity validation requires techniques like NMR (to confirm structural integrity) and LC-MS (to detect impurities below 0.1%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • NMR : Analyze proton environments (e.g., methoxy protons at ~δ 3.2–3.5 ppm, piperidine ring protons at δ 1.5–2.5 ppm) and carbon shifts (e.g., methoxy carbon at ~δ 55 ppm) .
  • IR : Identify functional groups like N-H stretches (~3350 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .
  • MS : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass). Cross-reference with PubChem or EPA DSSTox databases for validation .

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is recommended. For example, SHELXL can handle high-resolution data to model methoxypiperidine ring conformations and hydrogen-bonding networks .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxypiperidinyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy group acts as an electron donor, potentially enhancing nucleophilicity at the aniline nitrogen. Steric hindrance from the piperidine ring may slow reactions at the ortho position. Comparative studies using analogues (e.g., 2-(3,4,5-trifluorophenyl)aniline) can isolate electronic vs. steric contributions . Kinetic assays under Pd catalysis (e.g., Suzuki-Miyaura coupling) with varying substrates are advised .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or MS fragmentation patterns)?

  • Methodological Answer :

  • NOE Contradictions : Perform variable-temperature NMR to assess conformational flexibility of the piperidine ring .
  • MS Anomalies : Use high-resolution MS (HRMS) to distinguish isobaric ions. Compare fragmentation pathways with computational tools (e.g., Mass Frontier) .
  • Cross-Validation : Combine XRD (for absolute configuration) with DFT calculations (e.g., Gaussian for optimized geometry) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonds between the aniline NH and active-site residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values .

Q. What experimental approaches elucidate the compound’s role in C-H functionalization reactions?

  • Methodological Answer :

  • Directed C-H Activation : Use Pd(OAc)₂ with ligands like neopentylsulfinyl aniline to facilitate regioselective acetoxylation or alkenylation. Monitor reaction progress via TLC/GC-MS .
  • Isotopic Labeling : Conduct deuterium-exchange experiments (e.g., D₂O under acidic conditions) to identify reactive C-H bonds .

Methodological Tables

Table 1 : Key Spectral Data for this compound (Hypothetical)

TechniqueKey SignalsReference
¹H NMR δ 6.8–7.2 (aromatic H), δ 3.3 (OCH₃), δ 2.5–3.0 (piperidine CH₂)
¹³C NMR δ 152.1 (C-N), δ 55.2 (OCH₃), δ 45.8 (piperidine CH₂)
ESI-MS [M+H]⁺ = 233.1 (calc. 233.2)

Table 2 : Reaction Optimization for Pd-Catalyzed C-H Acetoxylation

ConditionYield (%)Selectivity (para:ortho)Reference
Pd(OAc)₂, AgOAc7895:5
PdCl₂, Cu(OAc)₂6585:15

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